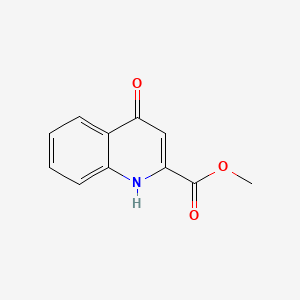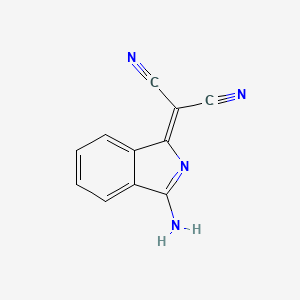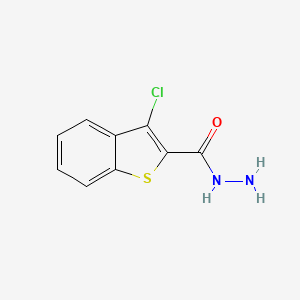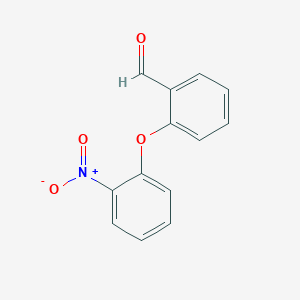
4-ヒドロキシキノリン-2-カルボン酸メチル
概要
説明
Methyl 4-Hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both hydroxyl and carboxylate functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
科学的研究の応用
Methyl 4-Hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-Hydroxy-2-quinolones, is known for its interesting pharmaceutical and biological activities 4-hydroxy-2-quinolones have been reported to interact with various targets, such as the glycine site of the nmda receptor and the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with their targets to induce specific biological effects . For instance, one derivative was found to act as a selective antagonist at the glycine site of the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats . Another derivative was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
4-hydroxy-2-quinolones are known to influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.94 (iLOGP), 2.42 (XLOGP3), 1.73 (WLOGP), 1.05 (MLOGP), and 1.8 (SILICOS-IT), with a consensus Log Po/w of 1.79 .
Result of Action
4-hydroxy-2-quinolones are known to induce various biological effects, depending on their specific targets and mode of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacob synthesis, which involves the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation to yield the desired quinoline derivative . Another method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring system .
Industrial Production Methods: Industrial production of Methyl 4-Hydroxyquinoline-2-carboxylate often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact .
化学反応の分析
Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
類似化合物との比較
Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxyquinoline-2-carboxylic acid: Lacks the methyl ester group, which can affect its solubility and reactivity.
2-Hydroxyquinoline: Lacks the carboxylate group, which influences its chemical properties and applications.
8-Hydroxyquinoline: Has the hydroxyl group at a different position, leading to different reactivity and biological activity
Uniqueness: The presence of both hydroxyl and carboxylate groups in Methyl 4-Hydroxyquinoline-2-carboxylate makes it a unique compound with versatile reactivity and a wide range of applications in various fields .
特性
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)








![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
